(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
“(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also has a carboxylic acid group (-COOH), an ethyl group (-C2H5), and a phenyl ring with two methoxy groups (-OCH3) attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The carboxylic acid group could undergo reactions such as esterification or amide formation. The phenyl ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces .Scientific Research Applications
Enzymatic Synthesis and Analytical Investigations
The compound has been explored for its potential in enzymatic synthesis processes. For example, enzymatic hydrolytic cleavage of semisynthetic penicillins, including amoxicillin, has been studied to obtain valuable penicilloic acids, with a focus on achieving analytically pure products through the use of immobilized penicillinase (Vorona et al., 2009).
Solid-State Characterization and Molecular Orientation
The solid-state packing and physical properties of related compounds, such as EDOTacid, have been characterized to understand their crystalline structure better and enhance their application in various fields. This includes studies on molecular orientation, morphology, and solid-state characterization through techniques like X-ray diffraction and electron microscopy (Subramanian et al., 2019).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives related to the compound have been extensively explored. For instance, Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate, coupled with aromatic aldehyde, have been synthesized and characterized using spectroscopic methods and X-ray crystallographic analysis. These studies aim to understand the compounds' molecular structure, thermal stability, and potential intramolecular hydrogen bonding interactions (Çolak et al., 2021).
Antioxidant Capacity through Enzymatic Modification
The compound and its derivatives have been investigated for their potential antioxidant capacity. Specifically, the enzymatic oxidation of 2,6-dimethoxyphenol, a related phenolic compound, was explored to produce dimers with higher antioxidant capacity than the starting substrate. This research highlights the potential of enzymatic modification to enhance the bioactive properties of phenolic antioxidants (Adelakun et al., 2012).
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry if the compound has therapeutic effects, materials science if the compound has unique physical properties, or synthetic chemistry to develop new methods for its synthesis .
Properties
IUPAC Name |
(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)12-9-10(21-2)5-7-13(12)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNLJWYYZRTVLO-IAQYHMDHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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